Phosphate-ON Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

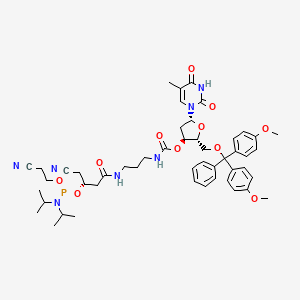

Phosphate-ON Phosphoramidite, also known as Chemical Phosphorylation Reagent, is a compound used in the chemical synthesis of oligonucleotides. It is a type of phosphoramidite, which are key building blocks in the synthesis of DNA and RNA. This compound is particularly valued for its ability to introduce terminal phosphate groups efficiently, making it a cost-effective alternative to enzymatic methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphate-ON Phosphoramidite is synthesized through a series of chemical reactions involving the phosphorylation of nucleosides. The process typically involves the use of a phosphitylating reagent, which is immobilized on a solid support. The reaction conditions are carefully controlled to ensure high yields and purity. The synthesis can be performed in a flow system, which allows for short reaction times and near-quantitative yields without the need for purification before use .

Industrial Production Methods

In industrial settings, the production of this compound involves automated chemical synthesis. This method is highly optimized and relies on the use of automated oligonucleotide synthesizers. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Phosphate-ON Phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite moiety in the compound is oxidized to form a phosphate group.

Substitution: The compound reacts with nucleophiles, replacing the NR2 moiety with the incoming nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include weak acids such as triethylammonium chloride or 1H-tetrazole, which catalyze the reactions. The conditions are typically mild, allowing for efficient reactions without the need for harsh reagents .

Major Products Formed

The major products formed from these reactions are oligonucleotides with terminal phosphate groups. These products are essential for various applications in molecular biology and biotechnology .

Scientific Research Applications

Phosphate-ON Phosphoramidite has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.

Biology: Essential for the production of primers for polymerase chain reaction (PCR) and other molecular biology techniques.

Medicine: Used in the development of oligonucleotide-based drugs and antisense oligonucleotide strategies for disease treatment.

Industry: Employed in the production of DNA microarrays, aptamers, and DNA nanostructures

Mechanism of Action

The mechanism of action of Phosphate-ON Phosphoramidite involves the activation of the phosphoramidite by a weak acid, which facilitates the nucleophilic attack by the 5’-OH group of the oligonucleotide. This results in the formation of a phosphite triester, which is then oxidized to form a stable phosphate group. This process is repeated in a cyclic manner to build up the oligonucleotide chain .

Comparison with Similar Compounds

Phosphate-ON Phosphoramidite is unique in its ability to efficiently introduce terminal phosphate groups. Similar compounds include:

H-Phosphonates: Used in an alternative method for oligonucleotide synthesis, but generally less efficient than phosphoramidites.

Boranephosphonates: Modified at phosphorus, used for specific applications in DNA/RNA synthesis.

Metallophosphonates: Another class of phosphorus-modified compounds with unique properties.

This compound stands out due to its high reactivity, efficiency, and cost-effectiveness, making it a preferred choice for many applications in oligonucleotide synthesis.

Properties

Molecular Formula |

C49H62N7O11P |

|---|---|

Molecular Weight |

956.0 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] N-[3-[[(3R)-4-cyano-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxybutanoyl]amino]propyl]carbamate |

InChI |

InChI=1S/C49H62N7O11P/c1-33(2)56(34(3)4)68(64-28-11-24-50)67-41(23-25-51)29-44(57)52-26-12-27-53-48(60)66-42-30-45(55-31-35(5)46(58)54-47(55)59)65-43(42)32-63-49(36-13-9-8-10-14-36,37-15-19-39(61-6)20-16-37)38-17-21-40(62-7)22-18-38/h8-10,13-22,31,33-34,41-43,45H,11-12,23,26-30,32H2,1-7H3,(H,52,57)(H,53,60)(H,54,58,59)/t41-,42+,43-,45-,68?/m1/s1 |

InChI Key |

MCGIOYZUTKDSIL-NNUNARBDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)C[C@@H](CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)CC(CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.